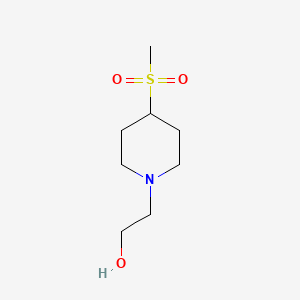
1-O-tert-butyl 2-O-methyl 4-iodopyrrolidine-1,2-dicarboxylate
概要
説明
1-O-tert-butyl 2-O-methyl 4-iodopyrrolidine-1,2-dicarboxylate is a complex organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of an iodine atom attached to the pyrrolidine ring, along with tert-butyl and methyl ester groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-tert-butyl 2-O-methyl 4-iodopyrrolidine-1,2-dicarboxylate typically involves multiple steps. One common method includes the iodination of pyrrolidine derivatives followed by esterification reactions. The reaction conditions often require the use of specific reagents such as iodine, tert-butyl alcohol, and methyl alcohol under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often incorporating purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions
1-O-tert-butyl 2-O-methyl 4-iodopyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives depending on the nucleophile used .
科学的研究の応用
1-O-tert-butyl 2-O-methyl 4-iodopyrrolidine-1,2-dicarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-O-tert-butyl 2-O-methyl 4-iodopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The iodine atom and ester groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
- 4-Hydroxy-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester
- 4-Oxo-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester
- N-Boc-trans-4-hydroxy-L-proline methyl ester
Uniqueness
1-O-tert-butyl 2-O-methyl 4-iodopyrrolidine-1,2-dicarboxylate is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other pyrrolidine derivatives that lack the iodine substituent .
特性
分子式 |
C11H18INO4 |
|---|---|
分子量 |
355.17 g/mol |
IUPAC名 |
1-O-tert-butyl 2-O-methyl 4-iodopyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C11H18INO4/c1-11(2,3)17-10(15)13-6-7(12)5-8(13)9(14)16-4/h7-8H,5-6H2,1-4H3 |
InChIキー |
VGFYULNTTQXRQU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)I |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














